molecular formula C10H9Cl2NO3 B2534857 3-(3,5-Dichloroanilino)-2-methyl-3-oxopropanoic acid CAS No. 1505280-31-8

3-(3,5-Dichloroanilino)-2-methyl-3-oxopropanoic acid

Cat. No.: B2534857
CAS No.: 1505280-31-8
M. Wt: 262.09
InChI Key: SZVXEISOAVRGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dichloroanilino)-2-methyl-3-oxopropanoic acid is an organic compound that features a dichloroaniline moiety attached to a methyl-oxopropanoic acid structure

Mechanism of Action

  • Biochemical Pathways

    A study has explored the in vitro nephrotoxic potential of four 3,5-dichloroaniline metabolites and to determine the renal metabolism of 3,5-DCA in vitro .

  • Result of Action

    The metabolite 3,5-Dichloroaniline has been found to have a greater impact on soil enzyme activity than the parent dimethachlon .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichloroanilino)-2-methyl-3-oxopropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 3,5-dichloroaniline involves the chlorination of 4-chloro-2-nitrotoluene, followed by oxidation and hydrogenation to obtain 4,6-dichloroaniline . This intermediate is then acylated to produce this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichloroanilino)-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-(3,5-Dichloroanilino)-2-methyl-3-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(3,5-dichloroanilino)-2-methyl-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-5(10(15)16)9(14)13-8-3-6(11)2-7(12)4-8/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVXEISOAVRGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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